molecular formula C9H18N2O4 B557159 Boc-L-2,4-diaminobutyric acid CAS No. 25691-37-6

Boc-L-2,4-diaminobutyric acid

Cat. No. B557159
CAS RN: 25691-37-6
M. Wt: 218.25 g/mol
InChI Key: MDCPCLPRWLKUIQ-LURJTMIESA-N
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Description

Boc-L-2,4-diaminobutyric acid is a reagent used to synthesize somatostatin antagonist. It can also be used to develop blood coagulation factor Xa inhibitors .


Molecular Structure Analysis

The molecular formula of Boc-L-2,4-diaminobutyric acid is C9H18N2O4, and its molecular weight is 218.25 . The structure includes a butanoic acid backbone with two amino groups and a tert-butoxycarbonyl (Boc) protective group .


Chemical Reactions Analysis

Boc-L-2,4-diaminobutyric acid is primarily used as a reagent in the synthesis of somatostatin antagonists and in the development of blood coagulation factor Xa inhibitors .


Physical And Chemical Properties Analysis

Boc-L-2,4-diaminobutyric acid has a melting point of 192-194 °C and a predicted boiling point of 385.5±37.0 °C. Its density is predicted to be 1.160±0.06 g/cm3. It appears as a white to off-white powder and is sparingly soluble in methanol and slightly soluble in water .

Scientific Research Applications

  • Inhibition of Gamma-Aminobutyric Acid Uptake : L-2,4-diaminobutyric acid acts as an inhibitor of gamma-aminobutyric acid uptake in rat brain synaptosomal fractions. This inhibition is competitive initially but becomes noncompetitive with prolonged exposure, suggesting the compound's accumulation within synaptosomes (Simon & Martin, 1973).

  • Protecting Groups in Peptide Chemistry : Derivatives of L-2,4-diaminobutyric acid are used as protecting groups in peptide synthesis. For example, Nca-Boc and Nca-Z(NO2) groups can be deprotected by different methods, showcasing the versatility of these derivatives in peptide chemistry (Sakura, Hirose, & Hashimoto, 1985).

  • Neurotoxicity Studies : The neurotoxicity of L-2,4-diaminobutyric acid has been linked to liver damage, which can cause secondary brain damage. This compound was shown to increase the concentration of ammonia in blood and brain, affecting the ammonia utilization in the liver (O'Neal et al., 1968).

  • Application in Platinum Complex Synthesis : L-2,4-Diaminobutyric acid reacts with platinum compounds to form complexes. These reactions are essential in understanding the chemical properties of such complexes (Altman, Wilchek, & Warshawsky, 1985).

  • Analytical Chemistry Applications : A method has been developed for quantifying 2,4-diaminobutyric acid in flatpea extracts using high-performance liquid chromatography. This showcases the compound's role in analytical chemistry (Foster, 1989).

  • Synthesis of Protected Diaminobutyric Acids : Methods have been developed for the facile synthesis of Nα-protected-L-α,γ-diaminobutyric acids, which are important for peptide synthesis. These methods demonstrate the chemical versatility and importance of protected diaminobutyric acid derivatives in synthetic chemistry (Yamada et al., 2004).

Safety And Hazards

Boc-L-2,4-diaminobutyric acid is classified as a skin and eye irritant. It may also cause respiratory irritation. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Boc-L-2,4-diaminobutyric acid continues to be a valuable reagent in biochemical research, particularly in the synthesis of somatostatin antagonists and the development of blood coagulation factor Xa inhibitors . Its future applications will likely continue in these areas, contributing to advancements in medical and pharmaceutical research.

properties

IUPAC Name

(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCPCLPRWLKUIQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427149
Record name Boc-L-2,4-diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-2,4-diaminobutyric acid

CAS RN

25691-37-6
Record name Boc-L-2,4-diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-4-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
CF Stanfield, AM Felix, W Danho - Organic preparations and …, 1990 - Taylor & Francis
Experimental details are provided for the preparation of four new derivatives: fl-t-Boc-(L)-Dpr-OH (w, fl-t-Boc-(L)-Dpr (Fmoc)-OH (w, Na-t-Boc-(L)-Dbr-OH (a, and fl-t-Boc-(L)-Dbr-(Fmoc)-…
Number of citations: 13 www.tandfonline.com
A Rosowsky, JH Freisheim, RG Moran… - Journal of medicinal …, 1986 - ACS Publications
Analogues of the antitumor antifolate methotrexate (MTX) were synthesized in which the glutamate (Glu) moiety was replaced by ornithine (Orn), 2, 4-diaminobutyric acid (Dab), or 2, 3-…
Number of citations: 72 pubs.acs.org
ML Schulte, AB Khodadadi, ML Cuthbertson… - Bioorganic & medicinal …, 2016 - Elsevier
Herein, we report the discovery of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids as novel inhibitors of ASCT2(SLC1A5)-mediated glutamine accumulation in mammalian cells. …
Number of citations: 63 www.sciencedirect.com
JS Mejia, ER Gillies - Polymer Chemistry, 2013 - pubs.rsc.org
Poly(ester amide)s (PEAs) are of interest for a diverse range of applications as their structures and properties can be readily tuned through the incorporation of a wide variety of …
Number of citations: 42 pubs.rsc.org
J Lee, V Sperandio, DE Frantz, J Longgood… - Journal of Biological …, 2009 - ASBMB
Polyamines are small organic cations found in all cells, and the biosynthetic pathway is well described in eukaryotes and Escherichia coli. The characterized pathway uses …
Number of citations: 189 www.jbc.org
MM Konai, S Barman, R Issa, S MacNeil… - ACS Infectious …, 2020 - ACS Publications
The role of molecular arrangement of hydrophobic and hydrophilic groups for designing membrane-active molecules remains largely ambiguous. To explore this aspect, herein we …
Number of citations: 14 pubs.acs.org
C Yu, JW Taylor - Bioorganic & medicinal chemistry, 1999 - Elsevier
A search for conformational constraints on the peptide α-helical conformation indicated that para-substituted amino acid derivatives of a benzene ring might be suitable for linking pairs …
Number of citations: 63 www.sciencedirect.com
S Marhadour, H Wu, W Yang… - Pest management …, 2017 - Wiley Online Library
BACKGROUND Excessive agrochemical use poses significant threats to environmental safety and human health. Reducing pesticide use without reducing yield is necessary for …
Number of citations: 19 onlinelibrary.wiley.com
H Mei, J Han, S White, DJ Graham… - … A European Journal, 2020 - Wiley Online Library
Structural analysis of modern pharmaceutical practices allows for the identification of two rapidly growing trends: the introduction of tailor‐made amino acids and the exploitation of …
T Baguet, J Bouton, J Janssens… - Journal of Labelled …, 2020 - Wiley Online Library
The metabolic alterations in tumors make it possible to visualize the latter by means of positron emission tomography, enabling diagnosis and providing metabolic information. The …

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